1,3-Dibenzyloxy-4,6-dinitrobenzene

説明

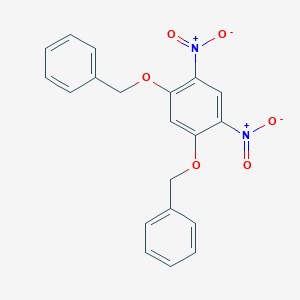

1,3-Dibenzyloxy-4,6-dinitrobenzene is an organic compound with the molecular formula C20H16N2O6 It is characterized by two benzyl groups attached to a benzene ring substituted with two nitro groups at the 4 and 6 positions

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dibenzyloxy-4,6-dinitrobenzene can be synthesized through the nitration of 1,3-dibenzyloxybenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent the formation of unwanted by-products. The crude product is usually purified through recrystallization to obtain a high-purity compound suitable for various applications .

化学反応の分析

Types of Reactions

1,3-Dibenzyloxy-4,6-dinitrobenzene undergoes several types of chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products

Reduction: The reduction of this compound typically yields 1,3-dibenzyloxy-4,6-diaminobenzene.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

DBDNB serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including reduction and substitution reactions. For instance, the nitro groups can be reduced to amino groups using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride. This reactivity makes it a valuable building block in organic synthesis.

Synthesis of 4,6-Diamino-Resorcinol

A notable application involves the conversion of DBDNB to 4,6-diamino-resorcinol dihydrochloride through catalytic hydrogenation. This compound is crucial in the production of polybenzoxazoles and other plastics . The process highlights DBDNB's role as a precursor in developing materials with significant industrial applications.

Biological Applications

Potential Biological Activities

Research into the biological activities of DBDNB and its derivatives indicates potential therapeutic benefits. Studies are ongoing to explore its effects on various biological targets, particularly its influence on cellular mechanisms and pathways. The nitro groups can undergo biotransformation, which may lead to bioactive metabolites .

Toxicological Studies

While exploring its biological applications, it is essential to consider the toxicological profile of DBDNB. It has been associated with methemoglobinemia in experimental models, indicating that exposure can lead to significant health risks . Understanding these effects is crucial for developing safe applications in medicine and industry.

Industrial Applications

Dyes and Pigments Production

DBDNB is utilized in producing dyes and pigments due to its stable benzyl groups and reactive nitro functionalities. The compound's ability to undergo substitution reactions allows for the introduction of various chromophores, enhancing color properties in industrial applications.

Environmental Considerations

Despite its utility, DBDNB poses environmental hazards. Its presence in wastewater from manufacturing processes raises concerns about aquatic toxicity and potential bioaccumulation . Therefore, ongoing studies focus on assessing its environmental impact and developing methods for effective removal from wastewater.

Case Studies

作用機序

The mechanism of action of 1,3-dibenzyloxy-4,6-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The benzyl groups provide stability and influence the compound’s reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of effects .

類似化合物との比較

Similar Compounds

1,3-Dinitrobenzene: A simpler compound with two nitro groups on the benzene ring.

1,4-Dinitrobenzene: Another isomer with nitro groups at the 1 and 4 positions.

1,2-Dinitrobenzene: An isomer with nitro groups at the 1 and 2 positions.

Uniqueness

1,3-Dibenzyloxy-4,6-dinitrobenzene is unique due to the presence of benzyl groups, which significantly alter its chemical properties compared to other dinitrobenzene isomers. These benzyl groups enhance its stability and provide additional sites for chemical modification, making it a valuable compound for various applications .

生物活性

1,3-Dibenzyloxy-4,6-dinitrobenzene (DBDNB) is an organic compound characterized by its unique structure, which includes two benzyl groups and two nitro groups attached to a benzene ring. Its molecular formula is CHNO. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

DBDNB can be synthesized through the nitration of 1,3-dibenzyloxybenzene using concentrated nitric acid and sulfuric acid under controlled conditions. This method allows for the selective introduction of nitro groups at the 4 and 6 positions on the benzene ring. The compound is typically purified through recrystallization to achieve high purity for various applications in research and industry.

The biological activity of DBDNB is largely attributed to its nitro groups, which can undergo reduction to form amino groups. These modifications can influence the compound's reactivity and interaction with biological targets. The presence of benzyl groups enhances stability and provides additional sites for chemical modification.

Anticancer Potential

Research has indicated that derivatives of DBDNB exhibit significant anticancer properties. For instance, a related compound, 4-(β-D-ribofuranosyl)-1,3-dibenzyloxybenzene, demonstrated inhibitory effects on leukemia L1210 cells at concentrations as low as 7 x 10 M . This suggests that DBDNB and its derivatives could be explored further for their potential in cancer therapy.

Toxicological Studies

Toxicological assessments have revealed that exposure to DBDNB can lead to adverse health effects. In animal studies, doses as low as 6 mg/kg/day resulted in increased mortality rates among Sprague-Dawley rats over an 11-week period . Symptoms of toxicity include methemoglobinemia, gastrointestinal disturbances, and neurological impacts. The compound has been identified as a multitarget toxicant affecting both reproductive and nervous systems .

Case Studies

Several studies have evaluated the biological effects of DBDNB in various contexts:

- Genotoxicity : A study on male hamsters exposed to low chronic doses of 1,3-dinitrobenzene (a related compound) showed significant impacts on sperm nuclear integrity, suggesting potential reproductive toxicity associated with DBDNB exposure .

- Chronic Exposure Effects : Long-term studies have indicated that chronic exposure to nitrobenzene compounds can lead to neuropathological effects and liver damage, reinforcing the need for caution in handling these substances .

Comparative Analysis

To better understand the unique properties of DBDNB, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| 1,3-Dinitrobenzene | Two nitro groups on a single benzene ring | Known for toxicity; potential carcinogenic effects |

| 1,4-Dinitrobenzene | Nitro groups at positions 1 and 4 | Similar toxicological profile |

| DBDNB | Two benzyl groups; two nitro groups | Potential anticancer activity; reproductive toxicity |

特性

IUPAC Name |

1,5-dinitro-2,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-21(24)17-11-18(22(25)26)20(28-14-16-9-5-2-6-10-16)12-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDPHGNSRWHEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376444 | |

| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134637-67-5 | |

| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。